2-Benzyl-3-phenyloxirane
Overview
Description
2-Benzyl-3-phenyloxirane is an organic compound with the molecular formula C15H14O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of a benzyl group and a phenyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-3-phenyloxirane can be synthesized through several methods. One common method involves the reaction of benzyl chloride with styrene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzophenone derivatives.
Reduction: Benzyl alcohol or phenylmethanol derivatives.
Substitution: Various substituted benzyl or phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-3-phenyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-phenyloxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. The ring-opening can lead to the formation of various functionalized products, depending on the nucleophile and reaction conditions. This reactivity is exploited in synthetic chemistry to create diverse molecular structures .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-phenyloxirane: Similar structure but lacks the benzyl group.
2-Benzyl-3-methyloxirane: Similar structure but has a methyl group instead of a phenyl group.
2-Benzyl-3-ethyloxirane: Similar structure but has an ethyl group instead of a phenyl group.
Uniqueness
2-Benzyl-3-phenyloxirane is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its similar counterparts .
Properties
IUPAC Name |
2-benzyl-3-phenyloxirane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEQMWLSJBXCMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.